(2Z)-6-benzyl-2-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-5-methyl-7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7(2H)-dione
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Overview
Description
(2Z)-6-benzyl-2-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-5-methyl-7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7(2H)-dione is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazolopyrimidine core, a benzyl group, and a dichlorophenyl-furan moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-benzyl-2-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-5-methyl-7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7(2H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the thiazolopyrimidine core, followed by the introduction of the benzyl and dichlorophenyl-furan groups. Common reagents used in these reactions include thionyl chloride, benzyl bromide, and dichlorophenyl-furan derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2Z)-6-benzyl-2-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-5-methyl-7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts such as palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-6-benzyl-2-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-5-methyl-7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7(2H)-dione is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest. Studies have shown that it may exhibit antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to modulate specific molecular pathways makes it a candidate for drug development. Ongoing research aims to determine its efficacy and safety in treating various diseases.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis, polymer science, and materials engineering.
Mechanism of Action
The mechanism of action of (2Z)-6-benzyl-2-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-5-methyl-7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7(2H)-dione involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and triggering downstream effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to reduced symptoms or tumor growth.
Comparison with Similar Compounds
Similar Compounds
3-benzyl-2-hydroxy-N-phenylbenzamide: This compound shares a benzyl group and a similar core structure but differs in its functional groups and overall reactivity.
Other thiazolopyrimidine derivatives: These compounds have variations in their substituents, leading to differences in their chemical and biological properties.
Uniqueness
(2Z)-6-benzyl-2-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-5-methyl-7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7(2H)-dione stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity
Properties
Molecular Formula |
C25H16Cl2N2O3S |
---|---|
Molecular Weight |
495.4 g/mol |
IUPAC Name |
(2Z)-6-benzyl-2-[[5-(3,4-dichlorophenyl)furan-2-yl]methylidene]-5-methyl-[1,3]thiazolo[3,2-a]pyrimidine-3,7-dione |
InChI |
InChI=1S/C25H16Cl2N2O3S/c1-14-18(11-15-5-3-2-4-6-15)23(30)28-25-29(14)24(31)22(33-25)13-17-8-10-21(32-17)16-7-9-19(26)20(27)12-16/h2-10,12-13H,11H2,1H3/b22-13- |
InChI Key |
KTBFWBJUDUZLQK-XKZIYDEJSA-N |
Isomeric SMILES |
CC1=C(C(=O)N=C2N1C(=O)/C(=C/C3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl)/S2)CC5=CC=CC=C5 |
Canonical SMILES |
CC1=C(C(=O)N=C2N1C(=O)C(=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl)S2)CC5=CC=CC=C5 |
Origin of Product |
United States |
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